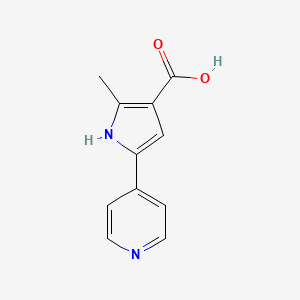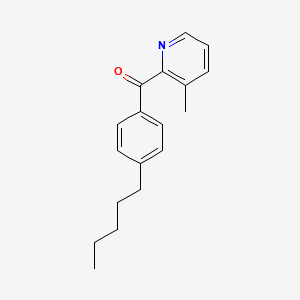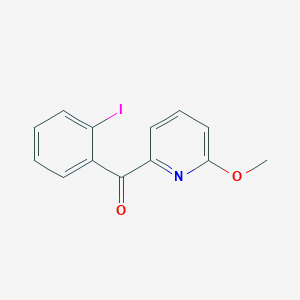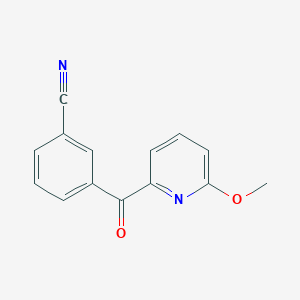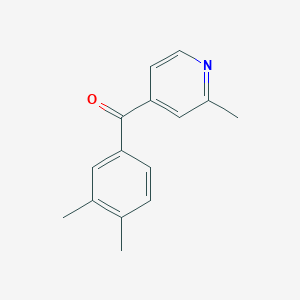
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including common reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data.Applications De Recherche Scientifique
Photoreactivity Studies
4-(3,4-Dimethylbenzoyl)-2-methylpyridine and its related compounds have been studied for their photoreactivity. For instance, in oxo-centered carbonyl-triruthenium complexes with different ligands, including 4-methylpyridine, the photoreactivity was investigated using laser excitation. The research found that σ-donor ligands and aqueous media, which are more polar, stabilized the charge-transfer excited state, leading to higher CO photorelease quantum yields (Moreira et al., 2016).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds related to 4-(3,4-Dimethylbenzoyl)-2-methylpyridine. For example, studies on mono-cyclometalated platinum(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric ligand have been conducted. These studies offer insights into the electroluminescent properties and greater than classical π−π stacking and Pt−Pt distances of such complexes (Ionkin et al., 2005).
DNA-Binding and Photocleavage Studies
The DNA-binding and photocleavage properties of mixed polypyridyl ruthenium(II) complexes, including derivatives of 4-methylpyridine, have been explored. These studies have shown that these complexes can bind to DNA via partial intercalation and promote single-stranded cleavage of plasmid DNA upon irradiation (Tan & Chao, 2007).
Antiviral Activity
In the field of medicinal chemistry, the synthesis and antiviral activity of new pyrazolopyridine derivatives, which include 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have been investigated. These compounds have exhibited antiviral activity against various viruses, including Herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).
Catalytic Applications
Studies have also been conducted on the catalytic properties of related compounds. For instance, the competitive hydrodesulfurization of dibenzothiophene, hydrodenitrogenation of 2-methylpyridine, and hydrogenation of naphthalene over sulfided NiMo/γ-Al2O3 catalysts have been examined. These studies offer insights into the inhibitory effects of N-containing molecules on hydrodesulfurization processes (Egorova & Prins, 2004).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
For a specific compound, these details would typically be found in the scientific literature, such as journal articles and patents. Please note that not all compounds will have information available in all of these areas, especially if they are not widely studied. If you have a different compound or a more specific question about one of these areas, feel free to ask!
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKBFUBOGNIFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



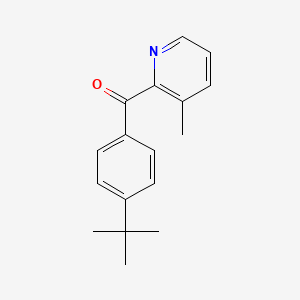
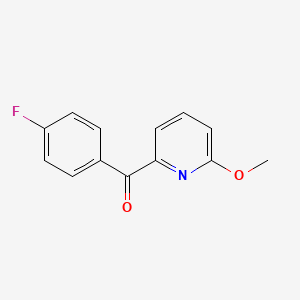
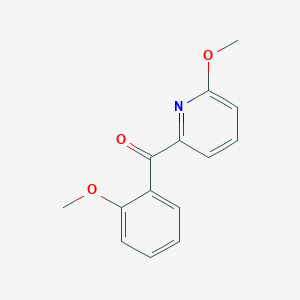
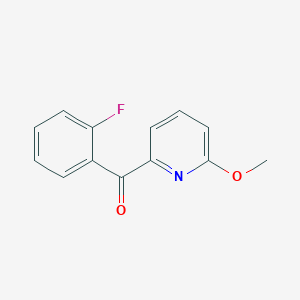
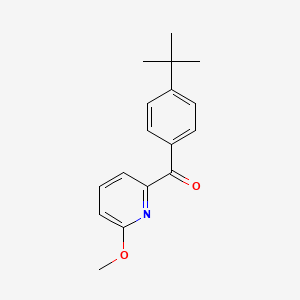
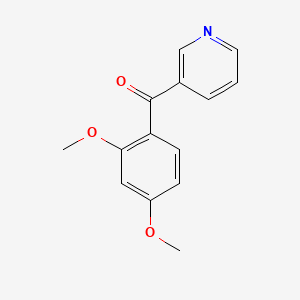
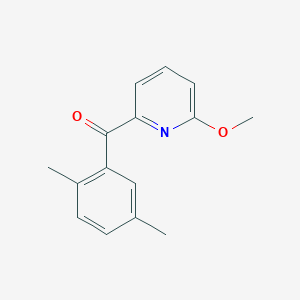
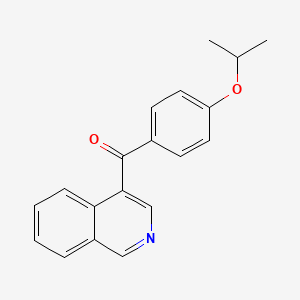
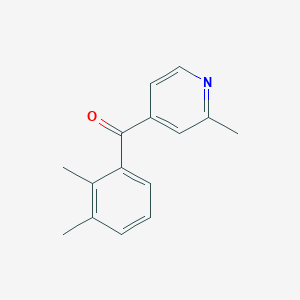
![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)
